3-[(BUTYLAMINO)METHYL]BENZONITRILE chemical structure
3-[(BUTYLAMINO)METHYL]BENZONITRILE chemical structure
An In-depth Technical Guide to 3-[(BUTYLAMINO)METHYL]BENZONITRILE: Synthesis, Characterization, and Applications
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 3-[(butylamino)methyl]benzonitrile, a versatile secondary amine and benzonitrile derivative. It serves as a crucial building block in medicinal chemistry and organic synthesis. This guide delves into the logical framework behind its synthesis, the rigorous methodologies for its structural and purity validation, and its potential within drug discovery and materials science. The protocols and analyses presented herein are designed to be self-validating, reflecting field-proven insights for researchers, scientists, and drug development professionals.
Molecular Identity and Physicochemical Profile
3-[(Butylamino)methyl]benzonitrile is an organic compound featuring a benzonitrile core substituted at the meta position with a (butylamino)methyl group. This structure combines the chemical reactivity of a secondary amine with the electronic and structural properties of an aromatic nitrile, making it a valuable intermediate.
Chemical Structure Diagram
Caption: Chemical structure of 3-[(butylamino)methyl]benzonitrile.
A summary of its key identifiers and properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂ | |
| Molecular Weight | 188.27 g/mol | |
| CAS Number | 90390-00-4 | |
| Physical Form | Liquid | |
| InChI Key | NRMAIIDKOGFGEJ-UHFFFAOYSA-N |
Synthesis via Reductive Amination: A Mechanistic Approach
The most efficient and widely adopted method for synthesizing secondary amines like 3-[(butylamino)methyl]benzonitrile is reductive amination.[1][2] This one-pot reaction is favored in both academic and industrial settings for its high atom economy and often mild reaction conditions.[1] The process involves the reaction of an aldehyde (3-formylbenzonitrile) with a primary amine (n-butylamine) in the presence of a selective reducing agent.
Causality of Reagent Selection
The choice of reducing agent is critical for the success of a one-pot reductive amination. Standard, highly reactive hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are generally unsuitable because they would readily reduce the starting aldehyde before it can react with the amine to form the necessary imine intermediate.[3]
Therefore, a milder, more selective reducing agent is required. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice.[2][3][4] The electron-withdrawing cyano or acetoxy groups decrease the reactivity of the borohydride, making it selective for the reduction of the protonated imine (iminium ion) intermediate over the starting carbonyl compound.[2][4] The reaction is typically run under weakly acidic conditions (pH ~4-6), which facilitates both the formation of the imine by catalyzing the dehydration step and the protonation of the imine to the more electrophilic iminium ion, which is the species that is actively reduced.[1][2]
Mechanism: Imine Formation and Reduction
Caption: General mechanism of reductive amination.
Detailed Experimental Protocol: Synthesis
This protocol describes the synthesis of 3-[(butylamino)methyl]benzonitrile from 3-formylbenzonitrile and n-butylamine.
Materials:
-
3-Formylbenzonitrile
-
n-Butylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-formylbenzonitrile (1.0 eq) in methanol or DCM (approx. 0.2 M concentration).
-
Amine Addition: Add n-butylamine (1.1 eq) to the solution.
-
Acid Catalyst: Add glacial acetic acid (1.2 eq) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes. The formation of the imine intermediate can be monitored by TLC or GC-MS.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution (hydrogen) may occur. Control the addition rate to maintain the reaction temperature below 30 °C.
-
Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.
-
Workup:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is >8.
-
Transfer the mixture to a separatory funnel. If methanol was used as the solvent, it may need to be removed under reduced pressure first, and the residue partitioned between water and an extraction solvent.
-
Extract the aqueous layer three times with DCM or EtOAc.
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified further by flash column chromatography on silica gel if necessary.
-
Structural Elucidation and Purity Assessment
A robust analytical characterization is essential to confirm the identity and purity of the synthesized 3-[(butylamino)methyl]benzonitrile.[5] This involves a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules.[5]
Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| Aromatic Protons (H-Ar) | 7.40 - 7.70 | Multiplet (m) | 4H |
| Methylene (Ar-CH₂ -NH) | ~ 3.85 | Singlet (s) | 2H |
| Methylene (NH-CH₂ -CH₂) | ~ 2.65 | Triplet (t) | 2H |
| Amine (NH ) | 1.0 - 2.0 | Broad singlet (br s) | 1H |
| Methylene (CH₂-CH₂ -CH₂) | ~ 1.45 | Sextet | 2H |
| Methylene (CH₂-CH₂ -CH₃) | ~ 1.35 | Sextet | 2H |
| Methyl (-CH₃ ) | ~ 0.92 | Triplet (t) | 3H |
Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic (Ar-C -CN) | ~ 112 |
| Nitrile (-C ≡N) | ~ 119 |
| Aromatic (Ar-C H) | 129 - 133 |
| Aromatic (Ar-C -CH₂) | ~ 140 |
| Methylene (Ar-CH₂ -NH) | ~ 53 |
| Methylene (NH-CH₂ -CH₂) | ~ 49 |
| Methylene (CH₂-CH₂ -CH₂) | ~ 32 |
| Methylene (CH₂-CH₂ -CH₃) | ~ 20 |
| Methyl (-CH₃ ) | ~ 14 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretch | 2220 - 2240 (strong, sharp) |
| Amine (N-H) | Stretch | 3300 - 3500 (moderate, broad) |
| Aromatic C-H | Stretch | 3000 - 3100 (moderate) |
| Aliphatic C-H | Stretch | 2850 - 2960 (strong) |
| Aromatic C=C | Stretch | 1450 - 1600 (variable) |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.[5]
-
Expected Molecular Ion (M⁺): For C₁₂H₁₆N₂, the expected m/z for the molecular ion [M]⁺ would be approximately 188.13. In high-resolution mass spectrometry (HRMS), the exact mass would be a key identifier.
-
Fragmentation: Common fragmentation pathways would include cleavage at the benzylic position (loss of the butylamino group) and cleavage within the butyl chain.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the standard method for determining the purity of the synthesized compound.[5]
Illustrative HPLC Protocol:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid or TFAB: Acetonitrile with 0.1% Formic Acid or TFA |
| Gradient | Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Data Analysis: Purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.[5]
Integrated Workflow: Synthesis to Analysis
Caption: Workflow from synthesis to final analytical validation.
Applications in Drug Discovery and Chemical Synthesis
Benzonitrile derivatives are prevalent scaffolds in medicinal chemistry, appearing in drugs for a wide range of therapeutic areas, including oncology and inflammatory diseases.[6] The presence of both a nitrile group—which can act as a hydrogen bond acceptor or be hydrolyzed to an amide or carboxylic acid—and a modifiable secondary amine makes 3-[(butylamino)methyl]benzonitrile a highly valuable intermediate.
-
Scaffold for Library Synthesis: The secondary amine provides a reactive handle for further functionalization through acylation, alkylation, or sulfonylation reactions, allowing for the rapid generation of a library of diverse compounds for biological screening.
-
Intermediate for Bioactive Molecules: This compound can serve as a precursor in the synthesis of more complex molecules targeting specific biological pathways. The benzonitrile fragment itself is found in approved drugs like the anti-cancer agent alectinib and the anti-dermatitis agent crisaborole.[6]
-
Materials Science: Aminobenzonitriles can be used in the synthesis of polymers and advanced materials due to their unique electronic and structural properties.[7]
Safety Information
-
Hazards: Similar aminonitrile compounds are often harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation or damage.[8][9]
-
Precautions: Handle with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[8]
Conclusion
3-[(Butylamino)methyl]benzonitrile is a synthetically accessible and valuable chemical intermediate. Its preparation via reductive amination is a robust and well-understood process, offering high yields and selectivity. The comprehensive analytical workflow detailed in this guide ensures the unambiguous confirmation of its structure and a reliable assessment of its purity, which are prerequisites for its application in the rigorous environments of drug discovery and materials science research. Its versatile structure provides a platform for further chemical exploration, positioning it as a key building block for the development of novel chemical entities.
References
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Wikipedia. (2024). Reductive amination. Retrieved from Wikipedia. [Link]
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Chemistry Steps. (2024). Aldehydes and Ketones to Amines. Retrieved from Chemistry Steps. [Link]
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JoVE. (n.d.). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from JoVE. [Link]
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Beller, M., et al. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition. [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.
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PubChem. (n.d.). 3-(Butylamino)propionitrile. Retrieved from PubChem. [Link]
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Wang, Y., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature Communications. [Link]
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